1-(Dimethylphosphorylmethyl)piperidin-3-amine;dihydrochloride

Description

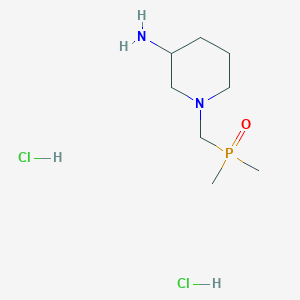

1-(Dimethylphosphorylmethyl)piperidin-3-amine dihydrochloride is a tertiary amine salt characterized by a piperidin-3-amine backbone substituted with a dimethylphosphorylmethyl group (-CH₂P(O)(CH₃)₂). The dihydrochloride form enhances solubility and stability, making it suitable for pharmaceutical and biochemical applications.

Properties

IUPAC Name |

1-(dimethylphosphorylmethyl)piperidin-3-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N2OP.2ClH/c1-12(2,11)7-10-5-3-4-8(9)6-10;;/h8H,3-7,9H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGXRHIPWNDQKIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)CN1CCCC(C1)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H21Cl2N2OP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dimethylphosphorylmethyl)piperidin-3-amine;dihydrochloride typically involves the reaction of piperidine derivatives with dimethylphosphorylating agents. One common method includes the reaction of piperidin-3-amine with dimethylphosphoryl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product in its dihydrochloride form.

Chemical Reactions Analysis

Types of Reactions: 1-(Dimethylphosphorylmethyl)piperidin-3-amine;dihydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it to secondary or tertiary amines.

Substitution: It can participate in nucleophilic substitution reactions, where the dimethylphosphoryl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

Pharmacological Applications

1-(Dimethylphosphorylmethyl)piperidin-3-amine; dihydrochloride has shown promise in various pharmacological contexts:

Neuropharmacology

The compound's structure suggests potential interactions with neurotransmitter systems. Research indicates that derivatives of piperidine compounds can exhibit activity at dopamine receptors, which are crucial for treating neuropsychiatric disorders such as schizophrenia and addiction. Studies have demonstrated that modifications to the piperidine structure can enhance selectivity and affinity for specific receptor subtypes, making them valuable in designing new antipsychotic drugs .

Anticancer Research

Emerging studies have explored the anticancer potential of similar compounds, focusing on their ability to induce apoptosis in cancer cells. The phosphoramidate moiety may enhance cellular uptake and cytotoxicity against various cancer cell lines, providing a basis for further investigation into its use as an anticancer agent .

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to 1-(Dimethylphosphorylmethyl)piperidin-3-amine; dihydrochloride:

Case Study 1: D3 Receptor Antagonists

A study highlighted the design of D3 receptor antagonists based on piperidine derivatives, showing that modifications could lead to high-affinity compounds selective for D3 receptors over D2 receptors. These findings underscore the importance of structural modifications in enhancing therapeutic profiles for neuropsychiatric treatments .

Case Study 2: Antimicrobial Activity

Research into piperidine derivatives has also revealed antimicrobial properties against various pathogens. Compounds structurally similar to 1-(Dimethylphosphorylmethyl)piperidin-3-amine; dihydrochloride have demonstrated significant inhibitory effects on bacterial growth, suggesting potential applications in developing new antibiotics .

Data Tables

To summarize the findings related to the applications of 1-(Dimethylphosphorylmethyl)piperidin-3-amine; dihydrochloride, the following tables provide an overview of its biological activities and comparative efficacy:

Mechanism of Action

The mechanism of action of 1-(Dimethylphosphorylmethyl)piperidin-3-amine;dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The dimethylphosphoryl group can form covalent bonds with active sites, leading to inhibition or modulation of biological activity. The piperidine ring structure allows for binding to specific receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Substituent Diversity in Piperidin-3-amine Dihydrochlorides

Piperidin-3-amine derivatives are widely studied for their pharmacological versatility. Below is a comparative analysis of structurally related compounds:

*Note: The target compound's formula is inferred from its IUPAC name.

Pharmacological and Physicochemical Properties

- Polarity and Solubility: The dimethylphosphorylmethyl group in the target compound introduces a highly polar phosphonate moiety, likely improving water solubility compared to non-phosphorylated analogs like 1-(2-fluoroethyl)piperidin-3-amine . However, this may reduce membrane permeability.

- Receptor Interactions : Aromatic substituents (e.g., pyrimidin-4-yl in ) enable interactions with hydrophobic binding pockets in enzymes or receptors. In contrast, the phosphoryl group may engage in hydrogen bonding or mimic phosphate groups in biological pathways.

- Synthetic Accessibility : Compounds like 1-(pyrazin-2-yl)piperidin-3-amine dihydrochloride are synthesized via nucleophilic substitution or condensation reactions , whereas the target compound may require phosphorylation steps, increasing synthetic complexity.

Case Study: Naftopidil Dihydrochloride

Naftopidil dihydrochloride (KT-611), a selective α₁-adrenoceptor antagonist with a Ki of 3.7 nM, demonstrates how substituents dictate function. Its naphthalene group facilitates hydrophobic interactions, contrasting with the target compound’s phosphoryl group, which may target phosphodiesterases or phosphatases .

Biological Activity

1-(Dimethylphosphorylmethyl)piperidin-3-amine; dihydrochloride is a piperidine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a dimethylphosphoryl group, which may influence its interaction with biological targets, including various receptors and enzymes. This article aims to provide a comprehensive overview of its biological activity, synthesis, and potential applications based on current research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C8H18Cl2N2O2P

- Molecular Weight : 257.12 g/mol

The presence of the dimethylphosphoryl group is crucial for its biological activity, as it enhances the compound's lipophilicity and binding affinity to specific molecular targets.

The mechanism of action for 1-(Dimethylphosphorylmethyl)piperidin-3-amine; dihydrochloride involves its interaction with biological receptors and enzymes. Research indicates that compounds containing piperidine moieties often exhibit significant activity against various targets, including sigma receptors and enzymes involved in metabolic pathways . The binding interactions are typically modulated by the electronic properties of the phosphoryl group, which can affect the conformational dynamics of the compound.

Anticancer Activity

Recent studies have shown that piperidine derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to 1-(Dimethylphosphorylmethyl)piperidin-3-amine have demonstrated inhibitory effects on human non-small cell lung cancer cells (A427) and prostate cancer cells (DU145) through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro assays have indicated that certain piperidine derivatives possess significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) being reported in the range of 0.5 to 512 µg/mL depending on the specific structure and substituents present .

Study 1: Antitumor Efficacy

A study investigating the effects of piperidine derivatives on lung cancer cells revealed that compounds with a similar structure to 1-(Dimethylphosphorylmethyl)piperidin-3-amine exhibited antiproliferative effects comparable to established chemotherapeutic agents. The study utilized a series of cell viability assays to determine IC50 values, demonstrating effective inhibition at low micromolar concentrations .

Study 2: Antimicrobial Screening

Another research effort focused on evaluating the antimicrobial potential of piperidine derivatives against Mycobacterium tuberculosis. The results indicated that certain derivatives showed promising MIC values, suggesting potential therapeutic applications in treating resistant strains of tuberculosis .

Synthesis Methods

The synthesis of 1-(Dimethylphosphorylmethyl)piperidin-3-amine; dihydrochloride typically involves multi-step organic reactions. Key steps include:

- Formation of Piperidine Core : Utilizing appropriate precursors to construct the piperidine ring.

- Introduction of Dimethylphosphoryl Group : This can be achieved through nucleophilic substitution reactions involving phosphonates.

- Purification : The final product is purified using recrystallization techniques to achieve high purity suitable for biological testing.

Comparative Analysis

Q & A

Q. What are the recommended synthetic routes for 1-(dimethylphosphorylmethyl)piperidin-3-amine dihydrochloride, and how can purity be optimized?

Methodological Answer: The synthesis typically involves two key steps: (1) functionalization of the piperidine ring with a dimethylphosphorylmethyl group and (2) dihydrochloride salt formation.

- Step 1: React piperidin-3-amine with dimethylphosphoryl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Phosphorus pentoxide (P₂O₅) may act as a dehydrating agent to drive phosphorylation, as seen in analogous phosphorylated amine syntheses .

- Step 2: Salt formation is achieved by treating the free base with concentrated hydrochloric acid in a polar solvent (e.g., ethanol), followed by recrystallization to enhance purity.

- Purity Optimization: Use HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to monitor reaction progress. Column chromatography (silica gel, methanol/dichloromethane) or preparative TLC can isolate intermediates. Purity ≥95% is achievable via iterative crystallization .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

Methodological Answer: A multi-technique approach is critical:

- Structural Confirmation:

- NMR: ¹H and ¹³C NMR (D₂O or DMSO-d₆) to confirm piperidine ring protons (δ 1.5–3.5 ppm) and phosphoryl methyl groups (δ 1.2–1.4 ppm). ³¹P NMR (δ 20–30 ppm) verifies phosphorylation .

- Mass Spectrometry: ESI-MS in positive ion mode to observe [M+H]⁺ and [M+2H-Cl]⁺ fragments. High-resolution MS (HRMS) confirms molecular formula .

- Physicochemical Properties:

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?

Methodological Answer: Discrepancies may arise from assay conditions, salt form interference, or off-target effects. Mitigation strategies include:

- Standardized Assay Buffers: Use consistent pH (e.g., phosphate-buffered saline) to avoid protonation state variability. Confirm salt dissociation via conductivity measurements .

- Counterion Controls: Compare dihydrochloride salt with free base or other salts (e.g., trifluoroacetate) to isolate biological effects attributable to the parent molecule .

- Orthogonal Assays: Validate activity in cell-free (e.g., enzyme inhibition) and cell-based (e.g., reporter gene) systems. For example, if the compound shows inconsistent kinase inhibition, use thermal shift assays to confirm target binding .

Q. What computational strategies are effective in predicting the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases or GPCRs). Prioritize protonated amine and phosphoryl oxygen as key interaction sites .

- MD Simulations: Run 100-ns simulations (AMBER or GROMACS) to assess binding stability. Pay attention to solvent accessibility of the phosphoryl group, which may influence hydrogen bonding .

- QSAR Modeling: Build models using descriptors like logP, polar surface area, and H-bond donors/acceptors. Validate against experimental IC₅₀ data from analogous piperidine derivatives .

Q. How can researchers design experiments to elucidate the metabolic fate of this compound?

Methodological Answer:

- In Vitro Metabolism: Incubate with liver microsomes (human/rat) and NADPH cofactor. Use LC-MS/MS to identify Phase I metabolites (e.g., oxidative dealkylation or phosphoryl hydrolysis) .

- Isotope Labeling: Synthesize a deuterated analog (e.g., deuterium at methyl groups) to track metabolic pathways via mass shift analysis .

- CYP Inhibition Screening: Test against CYP3A4, 2D6, and 2C9 isoforms to assess drug-drug interaction risks. Use fluorometric or luminescent assays .

Data Contradiction Analysis

Q. How should researchers address discrepancies in solubility data reported for this compound?

Methodological Answer: Variability often stems from:

- Measurement Techniques: Compare shake-flask (equilibrium) vs. potentiometric (pH-solubility profile) methods. For dihydrochloride salts, confirm pH ≤ 4 to prevent deprotonation .

- Counterion Effects: Test solubility in the presence of competing ions (e.g., NaCl) to identify ion-pairing interference .

- Crystalline vs. Amorphous Forms: Characterize solid-state forms via XRPD. Amorphous forms may show higher apparent solubility but lower stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.